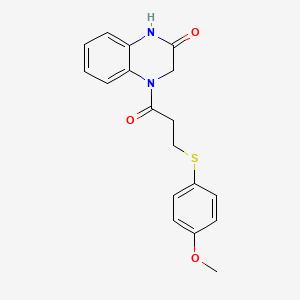
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as MPPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
科学的研究の応用
Photophysical Properties and Charge Transfer
Compounds with methoxy and thio functional groups, similar to the one , have been studied for their photophysical properties. The presence of these groups can induce specific behaviors like twisted intramolecular charge transfer (TICT) states, which are significant in the development of fluorescent probes and materials for optical applications. For instance, studies on trans-4-(N-arylamino)stilbene derivatives have shown that substituents such as methoxy groups can significantly affect their photophysical behavior, suggesting that similar compounds might exhibit unique electronic and optical properties, potentially useful in developing new optical materials or sensors (Yang et al., 2004).
Anticancer and Antibacterial Activity
The structural framework of quinoxalin-2(1H)-one derivatives has been explored for their biological activities, including anticancer and antibacterial effects. These compounds are synthesized for targeted therapeutic applications, leveraging their ability to interact with biological molecules. For example, synthesis and evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives have shown promising leads in anticancer research, highlighting the potential of these frameworks in drug discovery and development (Cui et al., 2017).
Synthetic and Material Science Applications
In material science, the methoxy and thio groups present in the compound can be utilized for synthesizing functional polymers with specific properties, such as fluorescence or hydrophilicity. This is particularly relevant in the development of new materials for biomedical applications, where the specific functionalization of polymers can lead to materials with desired properties like biocompatibility or specific interactions with biological entities (Cao et al., 2017).
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfanylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQLQPYSHQICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



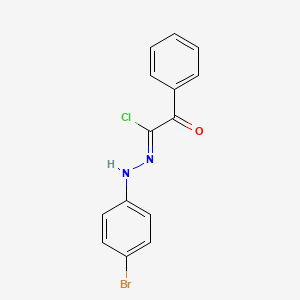
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)
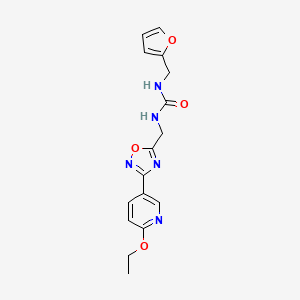
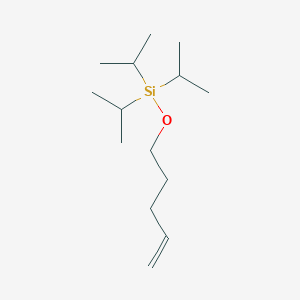
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

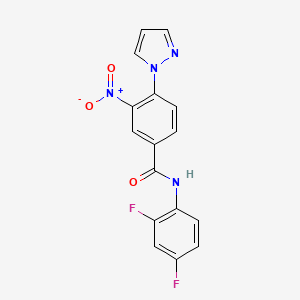
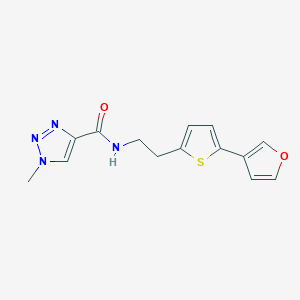
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)